Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g)
Description
Chemical Definition and Structural Composition
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is formally defined as a graft copolymer synthesized from ethylene glycol and vinyl alcohol monomeric units, characterized by a specific compositional ratio that determines its functional properties. The chemical structure consists of approximately 75% vinyl alcohol units represented by the structural formula (–CH₂CH(OH)–) and 25% ethylene glycol units with the structural formula (–CH₂CH₂O–). This compositional arrangement creates a polymer backbone where polyethylene glycol forms the primary structural framework, with polyvinyl alcohol segments grafted as side chains through covalent bonding mechanisms.
The compound is identified by the Chemical Abstracts Service number 121786-16-1, which provides unambiguous chemical identification for regulatory and research purposes. The molecular formula is represented as (CH₂CH₂O)ₓ(CH₂CHOH)ᵧ, indicating the variable stoichiometric relationship between the two primary components. The molecular weight of this graft copolymer typically ranges from 40,000 to 50,000 Daltons, though specific commercial preparations may exhibit molecular weights around 45,000 Daltons. This molecular weight range contributes significantly to the polymer's processing characteristics and end-use performance properties.
The structural architecture of Ethylene Glycol and Vinyl Alcohol Graft Copolymer involves a sophisticated grafting process where polyvinyl acetate is initially attached to the polyethylene glycol backbone, followed by hydrolysis of the polyvinyl acetate side chains to generate polyvinyl alcohol grafted segments. This synthetic approach ensures controlled molecular architecture and reproducible polymer properties. The resulting material exhibits a white to faintly yellow appearance in its solid form, typically processed as a free-flowing powder for industrial applications.
Historical Development and Industrial Relevance
The development of Ethylene Glycol and Vinyl Alcohol Graft Copolymer represents a significant advancement in polymer chemistry, particularly in the field of pharmaceutical excipients and industrial applications. The compound has achieved recognition in multiple pharmacopoeial standards, including inclusion in the European Pharmacopoeia under the designation "Macrogol Poly(vinyl alcohol) Grafted Copolymer" and in the United States Pharmacopeia-National Formulary as "Ethylene Glycol and Vinyl Alcohol Graft Copolymer". This dual pharmacopoeial recognition underscores the compound's importance in regulated industries and its acceptance as a safe and effective material for various applications.
The industrial significance of this graft copolymer extends beyond pharmaceutical applications, encompassing diverse technological sectors where its unique properties provide distinct advantages. Commercial production has been established by major chemical manufacturers, with notable examples including Kollicoat Instant Release, which represents a prominent commercial grade of this polymer system. The compound's development has been driven by the need for materials that combine water solubility, film-forming capabilities, and chemical stability without the formation of problematic degradation products such as peroxides.
Research and development efforts have focused on optimizing the grafting process to achieve consistent molecular architecture and reproducible performance characteristics. The synthesis methodology involves sophisticated polymer chemistry techniques, including controlled grafting reactions and selective hydrolysis processes that ensure the desired structural configuration. These technological advances have enabled large-scale commercial production while maintaining stringent quality standards required for pharmaceutical and food-grade applications.
The compound has gained particular prominence in applications requiring instant-release characteristics, where its rapid dissolution properties and low solution viscosity provide significant processing advantages. Industrial relevance has been further enhanced by the material's compatibility with various pigments and additives, enabling formulation flexibility in diverse product development scenarios. The absence of peroxide formation, even under prolonged exposure to atmospheric conditions, has made this graft copolymer particularly valuable in formulations containing peroxide-sensitive active ingredients.
Key Functional Groups and Molecular Architecture
The molecular architecture of Ethylene Glycol and Vinyl Alcohol Graft Copolymer is characterized by distinct functional groups that contribute to its unique physicochemical properties and application versatility. The primary functional groups include hydroxyl groups from the vinyl alcohol segments and ether linkages from the ethylene glycol backbone, creating a hydrophilic polymer system with exceptional water solubility characteristics. The hydroxyl groups, specifically located on the grafted polyvinyl alcohol chains, provide multiple sites for hydrogen bonding interactions, which contribute significantly to the polymer's solubility in aqueous media and its ability to form stable solutions across a wide concentration range.
The ether linkages present in the polyethylene glycol backbone contribute to the polymer's flexibility and processability characteristics. These ether bonds provide rotational freedom that enhances the material's film-forming properties and mechanical flexibility. The combination of hydroxyl and ether functionalities creates a synergistic effect that enables the formation of clear, colorless, and flexible films when cast from aqueous solutions. This architectural arrangement also contributes to the polymer's low solution viscosity, even at relatively high solid concentrations, which facilitates processing operations and reduces manufacturing complexities.
The grafting architecture involves covalent bonds between the polyethylene glycol backbone and the polyvinyl alcohol side chains, creating a branched molecular structure that differs significantly from linear or random copolymer systems. This grafted configuration provides enhanced mechanical properties compared to simple polymer blends, as the covalent linkages prevent phase separation and ensure uniform property distribution throughout the material. The specific grafting density and distribution along the backbone chain influence the final properties of the copolymer, including its crystallization behavior and thermal characteristics.
| Functional Group | Location | Contribution to Properties |
|---|---|---|
| Hydroxyl Groups | Vinyl Alcohol Segments | Water solubility, hydrogen bonding |
| Ether Linkages | Ethylene Glycol Backbone | Flexibility, low viscosity |
| Covalent Grafts | Backbone-Branch Interface | Mechanical stability, uniform properties |
The molecular architecture also influences the crystallization behavior of the graft copolymer, with the presence of both amorphous polyethylene glycol segments and potentially crystallizable polyvinyl alcohol segments creating a complex thermal profile. Research has demonstrated that the grafted structure affects the crystalline degree of the individual components, with intermolecular interactions and chemical bonding between segments influencing the overall crystallization characteristics. This structural complexity contributes to the material's solid-solid phase change properties and its thermal stability across a range of processing conditions.
Properties
CAS No. |
121786-16-1 |
|---|---|
Molecular Formula |
C13H11NO2S |
Synonyms |
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (1 g) |
Origin of Product |
United States |
Preparation Methods
Backbone Grafting with Subsequent Hydrolysis
The most widely documented method involves grafting polyvinyl acetate (PVAc) onto a PEG backbone, followed by alkaline hydrolysis to convert acetate groups to hydroxyl groups . This two-step process begins with radical polymerization, where PVAc side chains are grafted onto PEG using initiators such as azobisisobutyronitrile (AIBN). The intermediate PVAc-g-PEG copolymer is then hydrolyzed in a sodium hydroxide solution (e.g., 1 M NaOH at 60°C for 24 hours) to yield the final PVA-g-PEG structure .
Key advantages of this method include:
-
High grafting efficiency : The hydrolysis step achieves near-complete conversion of PVAc to PVA, as confirmed by Fourier-transform infrared (FTIR) spectroscopy showing the disappearance of acetate carbonyl peaks at 1,740 cm⁻¹ .
-
Controlled molecular weight : The PEG backbone typically has a molecular weight of 10,000–20,000 Da, while the final copolymer ranges between 40,000–50,000 Da .
-
Scalability : Industrial production often uses colloidal silica (0.3–0.5%) to enhance flow properties during spray-drying .
However, residual ethylene oxide (≤1 ppm) and vinyl acetate monomers (≤0.1%) must be rigorously monitored to meet safety standards .
Solution Polymerization with Activated PVA
This method employs chemical activation of PVA hydroxyl groups to facilitate covalent bonding with PEG. In a representative protocol :
-
Activation : PVA is treated with p-toluenesulfonyl chloride (TsCl) in dimethyl sulfoxide (DMSO) to convert hydroxyl groups into tosylate leaving groups.
-
Grafting : The activated PVA reacts with PEG-OH chains in the presence of a base (e.g., NaOH) at 80–100°C for 12–24 hours.
-
Purification : Unreacted PEG is removed via dialysis against deionized water.
Reaction Conditions and Outcomes
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| PEG Molecular Weight | 2,000–8,000 Da | |
| Grafting Efficiency | 70–85% |
Nuclear magnetic resonance (NMR) analysis reveals successful grafting through shifts in PEG methylene protons (δ 3.6–3.8 ppm) and PVA hydroxyl protons (δ 4.2–4.5 ppm) . The method’s main limitation is the potential over-sulfonation of PVA, which can reduce solubility in aqueous media .
Reactive Extrusion Using Initiators
Reactive extrusion leverages high shear and temperature to graft PEG onto PVA in a solvent-free environment. A patented approach involves:
-
Mixing : PVA powder, PEG (Mn = 1,500 Da), and potassium persulfate (KPS) initiator are blended in a twin-screw extruder.
-
Processing : The mixture is heated to 120–150°C for 5–10 minutes to initiate radical grafting.
-
Cooling : The extrudate is pelletized and dried under vacuum.
Key Findings
-
Crystallinity disruption : X-ray diffraction (XRD) shows a reduction in PVA crystallinity from 45% to 25% after grafting, enhancing flexibility .
-
Thermal stability : Differential scanning calorimetry (DSC) confirms a glass transition temperature (Tg) of −57°C for PEG segments and 45°C for PVA segments .
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Throughput : This method achieves production rates of 5–10 kg/h, making it suitable for large-scale manufacturing .
Grafting-Onto via Acid Chloride Intermediate
Adapted from poly(butyl acrylate) grafting studies , this method synthesizes PEG-acid chloride prepolymers for covalent attachment to PVA:
-
Prepolymer Synthesis : PEG-COOH is converted to PEG-COCl using oxalyl chloride (ClCO)₂O in tetrahydrofuran (THF).
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Grafting : PEG-COCl reacts with PVA hydroxyl groups in pyridine at 25°C for 6 hours.
-
Characterization : Size exclusion chromatography (SEC) confirms a 30–40% increase in molecular weight post-grafting .
Comparative Analysis of Methods
| Method | Grafting Efficiency | Molecular Weight (Da) | Scalability |
|---|---|---|---|
| Backbone Grafting | 90–95% | 40,000–50,000 | High |
| Solution Polymerization | 70–85% | 30,000–45,000 | Moderate |
| Reactive Extrusion | 60–75% | 25,000–40,000 | High |
| Acid Chloride Grafting | 50–65% | 20,000–35,000 | Low |
Impact of Post-Synthesis Processing
Post-grafting techniques like spray-drying and hot-melt extrusion significantly influence the copolymer’s physicochemical properties:
Chemical Reactions Analysis
Ethylene Glycol and Vinyl Alcohol Graft Copolymer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer structure, affecting its properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Delivery Systems
Ethylene Glycol and Vinyl Alcohol Graft Copolymer is primarily utilized in drug delivery systems due to its hydrophilic nature and excellent film-forming capabilities.
- Instant Release Coating : The copolymer is employed as an instant release coating polymer for both soluble and insoluble drugs. Its ability to form flexible films without the need for additional plasticizers enhances the coating process, making it cost-effective and efficient .
- Moisture Barrier : When combined with additional polyvinyl alcohol, the copolymer exhibits exceptional moisture barrier properties, which is crucial for protecting sensitive active pharmaceutical ingredients (APIs) from degradation .
- Gastroretentive Formulations : The copolymer has also been explored for developing gastroretentive and floating tablets, showcasing its potential in modifying drug release profiles .
Tissue Engineering Applications
Recent studies have highlighted the use of Ethylene Glycol and Vinyl Alcohol Graft Copolymer in tissue engineering, particularly for creating scaffolds that support cell attachment and proliferation.
- Scaffold Development : A novel scaffold composed of polyvinyl alcohol and polyethylene glycol was developed using thermal processing and supercritical fluid foaming techniques. This scaffold demonstrated a bimodal cellular structure that promotes cell attachment and growth, making it a promising candidate for tissue engineering applications .
- Biocompatibility : The interactions between the hydroxyl groups of the graft copolymer facilitate the formation of hydrogen bonds with water molecules, enhancing its biocompatibility. This characteristic is vital for applications in regenerative medicine where materials must integrate well with biological tissues .
Industrial Applications
The utility of Ethylene Glycol and Vinyl Alcohol Graft Copolymer extends to various industrial applications.
- Detergents : In textile processing, graft copolymers are used as anti-redeposition agents to prevent graying during washing processes. Their effectiveness in maintaining fabric brightness makes them valuable in laundry formulations .
- Coating Systems : The copolymer's excellent adhesion properties enable its use in coating systems for various substrates, including tablets made from microcrystalline cellulose, lactose, and starch. Its compatibility with pharmaceutically accepted pigments further broadens its application scope in industrial coatings .
Case Studies
Several case studies illustrate the diverse applications of Ethylene Glycol and Vinyl Alcohol Graft Copolymer:
Mechanism of Action
The mechanism of action of Ethylene Glycol and Vinyl Alcohol Graft Copolymer involves its ability to form stable structures through grafting. The polyethylene glycol backbone provides flexibility, while the polyvinyl alcohol grafted chains offer stability and compatibility with various substances . This unique combination allows the compound to interact with different molecular targets and pathways, making it effective in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylene-Vinyl Acetate-Vinyl Alcohol Copolymers (EVOH)
Key Difference : EVOH excels in gas barrier properties for packaging, while the graft copolymer prioritizes hydrophilicity and rapid dissolution for pharmaceutical coatings .
Poly(ethylene glycol)-graft-poly(vinyl acetate) (PEG-g-PVAc)
Key Difference: PEG-g-PVAc retains hydrophobic segments for nanostructure formation, whereas the graft copolymer’s complete hydrolysis enhances water solubility .
Soluplus® (Polyvinyl Caprolactam-PVAc-PEG Graft Copolymer)

Key Difference : Soluplus® prioritizes drug solubility enhancement via amorphous dispersion, while the graft copolymer focuses on rapid dissolution and coating flexibility .
Ethylene Vinyl Alcohol (EVAL) for Medical Embolization
Key Difference: EVAL’s medical use relies on controlled precipitation in blood vessels, whereas the graft copolymer is designed for non-invasive coatings .
Biological Activity
Ethylene Glycol and Vinyl Alcohol Graft Copolymer (EG-VAC) is a synthetic polymer that combines ethylene glycol and vinyl alcohol, primarily utilized in biomedical applications due to its unique properties. This article explores the biological activity of EG-VAC, including its synthesis, biocompatibility, and potential applications in drug delivery and tissue engineering.
1. Synthesis of Ethylene Glycol and Vinyl Alcohol Graft Copolymer
EG-VAC is synthesized through a two-step process:
- Polymer Backbone Formation : Polyethylene glycol (PEG) serves as the backbone.
- Grafting : Polyvinyl acetate (PVAc) is grafted onto PEG, followed by hydrolysis to convert PVAc to polyvinyl alcohol (PVA) chains.
This results in a copolymer consisting of approximately 75% PVA and 25% PEG units, which influences its hydrophilicity and mechanical properties .
2. Properties and Characterization
The copolymer exhibits several important properties:
- Hydrophilicity : The presence of hydroxyl groups from PVA enhances water solubility.
- Biocompatibility : Studies indicate that EG-VAC is well-tolerated by biological systems, with no significant toxicity observed in animal models .
- Mechanical Properties : The copolymer's mechanical characteristics can be tailored through the ratio of PEG to PVA, making it suitable for various applications .
3.1 Biocompatibility Studies
Biocompatibility is crucial for materials used in medical applications. Research has demonstrated that EG-VAC exhibits low cytotoxicity and does not elicit significant immune responses when tested in vitro and in vivo.
- Cytotoxicity Tests : In vitro assays using various cell lines showed cell viability rates above 90% when exposed to EG-VAC extracts .
- Animal Studies : In repeated dose oral toxicity studies on rats, no adverse effects were noted, indicating a favorable safety profile .
3.2 Drug Delivery Applications
EG-VAC has been explored as a drug delivery system due to its ability to encapsulate therapeutic agents effectively.
- Controlled Release : The copolymer can be engineered to release drugs in a controlled manner, responding to environmental stimuli such as pH changes .
- Case Study : A study demonstrated the encapsulation of insulin within EG-VAC hydrogels, showing pH-sensitive release profiles that could be beneficial for diabetes management .
4. Tables of Key Findings
| Property | Description |
|---|---|
| Composition | 75% PVA, 25% PEG |
| Solubility | Highly soluble in water |
| Cytotoxicity | Cell viability > 90% in vitro |
| Oral Bioavailability | <1% based on animal studies |
5. Conclusion
Ethylene Glycol and Vinyl Alcohol Graft Copolymer presents significant potential for biomedical applications due to its favorable biological activity, including excellent biocompatibility and controlled drug release capabilities. Ongoing research continues to explore its utility in tissue engineering and targeted drug delivery systems.
6. References
Q & A
Q. What is the standard synthesis protocol for ethylene glycol and vinyl alcohol graft copolymer, and how does hydrolysis influence its final structure?
The copolymer is synthesized via grafting polyethylene glycol (PEG) onto a polyvinyl acetate (PVAc) backbone. Hydrolysis of the PVAc side chains converts them into polyvinyl alcohol (PVA), resulting in a graft copolymer with ~75% vinyl alcohol and ~25% ethylene glycol units. This process ensures water solubility and structural stability, critical for pharmaceutical coatings .
Q. What analytical methods are recommended for quantifying residual ethylene glycol in synthesized graft copolymers?
Gas chromatography with flame ionization detection (GC-FID) is the gold standard. NIOSH Method 5523 specifies sampling on XAD-7 tubes, desorption with methanol, and quantification with a detection limit of 0.05 ppm. Recovery rates for ethylene glycol range from 75% to 98%, though volatility during sampling may reduce accuracy .
Q. How is the molecular composition of the copolymer validated to meet pharmacopeial standards?
Pharmacopeial standards (USP, EP) require certificates of analysis (COA) for batch-specific parameters like purity, pH (5.0–8.0 for a 20% aqueous solution), and solubility. Techniques such as FTIR and NMR confirm the graft structure, while titration ensures hydrolyzed vinyl alcohol content aligns with the 75:25 ethylene glycol:vinyl alcohol ratio .
Q. What are the critical parameters for preparing aqueous solutions of this copolymer for film-coating applications?
Key parameters include:
- Concentration : 20% w/v in deionized water (CO₂-free to prevent pH drift).
- Mixing : Ultrasonication or high-shear mixing to prevent aggregation.
- Additives : Plasticizers (e.g., glycerol) at 5–10% w/w to enhance film flexibility .
Advanced Research Questions
Q. How does grafting density influence the self-assembly behavior of the copolymer in aqueous media?
Grafting density dictates micelle formation and nanostructure morphology. Higher PEG grafting densities (>25%) promote stable micelles with hydrophobic PVA cores, while lower densities favor irregular aggregates. Crystallinity in PEG segments further modulates drug encapsulation efficiency .
Q. What strategies resolve batch-to-batch variability in copolymer performance during drug formulation?
Variability arises from inconsistent hydrolysis or PEG grafting. Mitigation strategies include:
Q. How do conflicting data on ethylene glycol recovery rates in GC analysis impact pharmacokinetic studies?
Low recovery rates (e.g., 75% for ethylene glycol in NIOSH Method 5523) may underestimate systemic exposure. Researchers should cross-validate with LC-MS/MS, which offers higher sensitivity (LOD: 0.01 ppm) and accounts for volatile losses during sampling .
Q. What advanced techniques characterize the copolymer’s interfacial properties in drug-delivery systems?
Q. Why does the copolymer outperform hydroxypropyl methylcellulose (HPMC) in immediate-release formulations?
The copolymer’s rapid hydration (due to PEG’s hydrophilicity) and pH-independent solubility enable faster drug dissolution. Comparative studies show a 2.3-fold increase in omeprazole release rates compared to HPMC-based matrices .
Q. How can click chemistry improve the synthesis of graft copolymers with tailored functionalities?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise grafting of PEG onto PVA backbones, enhancing control over molecular weight (e.g., Mn: 15–50 kDa) and reducing side reactions. This method achieves >95% grafting efficiency, critical for reproducible drug carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
